1-(4-Benzylpiperazin-1-yl)butan-1-one
Description
1-(4-Benzylpiperazin-1-yl)butan-1-one is a ketone-derived piperazine compound characterized by a benzyl-substituted piperazine ring linked to a butanone moiety. For instance, methods such as nucleophilic substitution or amide coupling—commonly employed in the synthesis of compounds like 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) —could be adapted.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-2-6-15(18)17-11-9-16(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3 |
InChI Key |
DQXACBJQQWXRHG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine Ring Modifications
- 1-[2-Methyl-4-(3-phenylpropenyl)piperazinyl]butan-1-one (described in WHO reports): This compound features a 2-methyl group and a propenyl substituent on the piperazine ring, which may reduce steric hindrance compared to the benzyl group in the target compound. The absence of a bulky benzyl moiety could increase receptor affinity but decrease metabolic stability due to exposed reactive sites .
- 1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK43) : Replacing the benzyl group with a cyclohexyl group enhances lipophilicity and may improve blood-brain barrier penetration. However, this modification resulted in a lower synthesis yield (70% under anhydrous conditions) compared to benzyl derivatives optimized via newer methods (e.g., 82% yield with DCM) .
Carbonyl Group and Side Chain Modifications
- However, initial synthesis yields were low (10%) until optimized methods achieved 93% efficiency, highlighting the critical role of reaction conditions in scalability .
- This structural complexity, however, complicates synthesis and reduces yields compared to simpler benzyl analogs .
Data Tables
Table 2: Key Structural Features and Hypothesized Effects
| Feature | Example Compound | Hypothesized Pharmacological Impact |
|---|---|---|
| Benzyl substituent | Target compound | Increased lipophilicity, metabolic stability |
| Trifluoromethylphenyl | MK69 | Enhanced target selectivity, metabolic resistance |
| Pyrazole side chain | MK69 | Hydrogen bonding, improved solubility |
| Cyclohexyl group | MK43 | Blood-brain barrier penetration |
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